molecular formula C9H14ClNS B1424274 (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride CAS No. 1217456-30-8

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

Cat. No. B1424274
CAS RN: 1217456-30-8
M. Wt: 203.73 g/mol
InChI Key: FIKZELFTBUJWNB-OGFXRTJISA-N
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Description

R-1-(4-(Methylthio)phenyl)ethanamine hydrochloride (R-1-MTPE) is a synthetic compound that has been used in a variety of scientific research applications. R-1-MTPE is a derivative of the naturally occurring neurotransmitter dopamine, and it has been found to have a number of biochemical and physiological effects. This article will discuss the synthesis method of R-1-MTPE, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions for research.

Scientific Research Applications

Multifunctional Biocide

2-(Decylthio)ethanamine hydrochloride has been identified as a new multifunctional biocide with broad spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties. This compound, while not the exact chemical , shares a similar functional group and showcases the potential of such chemicals in recirculating cooling water systems (Walter & Cooke, 1997).

Catalytic Processes

Chiral synthons like (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine and its variants have been synthesized and utilized in catalytic activities, demonstrating the role of similar compounds in asymmetric transfer hydrogenation (ATH) of ketones. These studies highlight the importance of such chemicals in developing catalytic agents for synthetic applications (Kumah et al., 2019).

Synthesis of Biologically Active Compounds

A series of chalcones possessing N-substituted ethanamine synthesized through aldol condensation showed significant antiamoebic activity against Entamoeba histolytica. This research underscores the potential of (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride derivatives in the synthesis of compounds with biological activities (Zaidi et al., 2015).

Isotope Enriched Compounds

The preparation of isotopically enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides demonstrates the application of similar compounds in the field of radiopharmaceuticals, where isotopic labeling is crucial for tracing and diagnostic purposes (Yilmaz & Shine, 1988).

properties

IUPAC Name

(1R)-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKZELFTBUJWNB-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704220
Record name (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride

CAS RN

1217456-30-8
Record name (1R)-1-[4-(Methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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